1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Tamoxifen Synthesis Regiochemistry Pharmaceutical Intermediate

Researchers optimizing Tamoxifen synthesis face the risk of process failure when substituting intermediates with incorrect regiochemistry. 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS 78423-10-6) delivers the exact ketone and aryl-group positioning required to construct the triphenylethylene backbone of Tamoxifen and related SERMs. • Eliminates divergent reaction pathways caused by positional isomers (e.g., CAS 35258-39-0), which yield an alternative molecular architecture incompatible with SERM activity. • Supplied at ≥98% purity to ensure reproducible yields in subsequent alkylation, dehydration, and functionalization steps. • Available from research-grade (250 mg) to bulk quantities with reliable cold-chain and ambient logistics for academic and industrial procurement workflows.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 78423-10-6
Cat. No. B129668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2-phenylbutan-1-one
CAS78423-10-6
Synonyms1-(4-Methoxyphenyl)-2-phenyl-1-oxobutane;  1-(4-Methoxyphenyl)-2-phenylbutan-1-one
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H18O2/c1-3-16(13-7-5-4-6-8-13)17(18)14-9-11-15(19-2)12-10-14/h4-12,16H,3H2,1-2H3
InChIKeyIADSVVKUBCYPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS 78423-10-6): Sourcing Guide for Tamoxifen Intermediate Procurement


1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS 78423-10-6), also known as alpha-ethyl-4-methoxydesoxybenzoin, is an aromatic ketone with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol . It appears as a white solid with a melting point of 45 °C and is soluble in dichloromethane and methanol . This compound is classified under Aromatics, Pharmaceuticals, and Intermediates & Fine Chemicals . Its primary and most well-documented application is as a key intermediate in the synthesis of the breast cancer drug Tamoxifen [1].

Why Generic Substitution of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS 78423-10-6) in Tamoxifen Synthesis is Not Viable


In the multi-step synthesis of complex pharmaceuticals like Tamoxifen, the substitution of key intermediates is not a trivial matter of functional group similarity. The specific regiochemistry of the ketone group and the positioning of the phenyl and methoxyphenyl substituents are critical for the subsequent synthetic transformations that lead to the final drug's triphenylethylene backbone [1]. Using a closely related analog, such as the positional isomer 2-(4-methoxyphenyl)-1-phenylbutan-1-one (CAS 35258-39-0) or a desmethoxy derivative, would result in a different reaction pathway, leading to an alternative product with a divergent molecular architecture . This would compromise the final compound's three-dimensional structure and, consequently, its ability to function as a Selective Estrogen Receptor Modulator (SERM) [1]. The established synthetic route is optimized for this specific intermediate, and any deviation introduces significant risk of process failure, yield reduction, or the generation of an impure or inactive final product, making generic substitution highly impractical for reliable procurement.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS 78423-10-6) Sourcing Decisions


Regiochemical Specificity: A Critical Differentiator from the 2-(4-Methoxyphenyl) Isomer in Tamoxifen Synthesis

The primary point of differentiation for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one is its defined regiochemistry, which is essential for the stereoselective synthesis of Tamoxifen. The ketone is positioned on the carbon adjacent to the phenyl group, a structural requirement that allows for the subsequent Grignard addition and dehydration steps to yield the correct triphenylethylene core. In contrast, the positional isomer 2-(4-methoxyphenyl)-1-phenylbutan-1-one (CAS 35258-39-0) has the ketone group on the carbon adjacent to the 4-methoxyphenyl ring . While both isomers share the same molecular formula and weight, their different substitution patterns lead to divergent synthetic fates. The 2-isomer would not correctly install the ethyl group in the final Tamoxifen structure, thereby producing an inactive or off-target molecule [1].

Tamoxifen Synthesis Regiochemistry Pharmaceutical Intermediate

Commercial Availability and Purity as a Key Procurement Metric for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

For procurement purposes, a key differentiator is the specified purity of commercially available batches. 1-(4-Methoxyphenyl)-2-phenylbutan-1-one is routinely offered at a purity of 98% by multiple reputable chemical suppliers, which is the standard for a pharmaceutical intermediate of this class [1]. This level of purity is sufficient for use in subsequent reactions without requiring further in-house purification, thus streamlining the synthetic workflow. While specific quantitative data on impurities is not publicly disclosed in vendor datasheets, the consistent reporting of a 98% minimum purity provides a clear and verifiable benchmark for procurement specialists to use when comparing quotes and certificates of analysis from different vendors .

Procurement Purity Sourcing Supply Chain

High-Strength Differential Evidence for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one is Currently Limited in Public Literature

An extensive search of primary research papers, patents, and authoritative databases was conducted to identify quantitative, comparator-based evidence for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one. The search was specifically aimed at fulfilling the user's request for high-strength differential evidence, such as direct head-to-head comparisons of biological activity (e.g., IC50 values, receptor binding affinities) or physicochemical properties against named analogs. Despite these efforts, the available literature predominantly identifies this compound as a synthetic intermediate and does not contain the requisite quantitative comparator data. Information such as detailed binding affinities or enzyme inhibition profiles could not be located for this specific compound in the context of a direct comparison with a defined analog. Therefore, the evidence presented above is based on class-level inference and supporting procurement data. Users seeking to differentiate this compound for advanced applications beyond its established use as an intermediate should note this limitation and consider commissioning custom comparative studies.

Data Gap Research Limitations Procurement Strategy

Optimal Procurement and Application Scenarios for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS 78423-10-6)


Procurement as a Key Intermediate in Tamoxifen and SERM Synthesis

This compound is most appropriately procured for use as a chemical intermediate in the multi-step synthesis of Tamoxifen or related Selective Estrogen Receptor Modulators (SERMs). Its specific regiochemistry is essential for constructing the drug's triphenylethylene core [1]. For this application, sourcing material with a purity of ≥98% is recommended to ensure smooth execution of the subsequent synthetic steps [2].

Use as a Reference Standard or Starting Material in Medicinal Chemistry

Due to its role as a Tamoxifen precursor, this compound serves as a valuable reference standard in analytical chemistry for method development (e.g., HPLC, LC-MS) aimed at monitoring reaction progress or detecting impurities in Tamoxifen synthesis [1]. It can also be used as a starting material for medicinal chemistry programs exploring novel SERM analogs, where modifications to the phenylbutanone scaffold are of interest [1].

Sourcing for Chemical Process Development and Optimization

Industrial and academic labs focused on optimizing the synthesis of Tamoxifen or related compounds may procure this intermediate to benchmark new synthetic routes or catalytic methods. The compound's well-defined structure and commercial availability in high purity make it a suitable substrate for developing more efficient, greener, or scalable chemical processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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